Dizocilpine (Maleate)

Description

Historical Context and Discovery of Dizocilpine

Dizocilpine, initially designated MK-801 , was synthesized in 1982 by researchers at Merck as part of efforts to develop novel anticonvulsants. Its discovery emerged from systematic investigations into glutamate receptor modulation, specifically targeting the N-methyl-D-aspartate (NMDA) subtype. Early studies identified dizocilpine as a non-competitive, use-dependent pore blocker of NMDA receptors, binding within the ion channel to prevent calcium influx.

The compound demonstrated potent neuroprotective properties in preclinical models of cerebral ischemia and traumatic brain injury. For instance, intraperitoneal administration of dizocilpine (1 mg/kg) reduced hippocampal neurodegeneration in gerbils subjected to carotid artery occlusion. However, clinical development was halted due to neurotoxic vacuolization in the posterior cingulate cortex of rats—a phenomenon termed Olney’s lesions . Despite this setback, dizocilpine became a cornerstone tool for studying NMDA receptor physiology and excitotoxicity.

Nomenclature and Classification

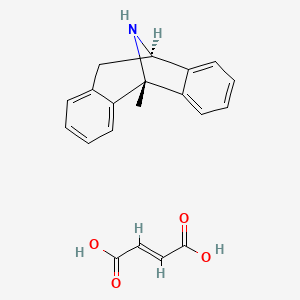

Dizocilpine’s systematic IUPAC name is (5S,10R)-5-methyl-10,11-dihydro-5H-dibenzo[ a, d]cyclohepten-5,10-imine , with the maleate salt form adding a (2Z)-but-2-enedioate counterion. The molecular formula of the free base is C₁₆H₁₅N , while the maleate salt is C₂₀H₁₉NO₄ . Key identifiers include:

| Property | Value |

|---|---|

| CAS Registry Number | 77086-22-7 (maleate salt) |

| PubChem CID | 180081 (free base), 6420042 (salt) |

| Molecular Weight | 221.30 g/mol (free base), 337.37 g/mol (salt) |

| ChEMBL ID | CHEMBL344151 |

Classified pharmacologically as a non-competitive NMDA receptor antagonist , dizocilpine binds to the transmembrane domain of activated receptors, stabilizing a closed-channel conformation. This mechanism distinguishes it from competitive antagonists like D-AP5 , which target glutamate-binding sites.

Significance in Neuropharmacology Research

Dizocilpine’s high affinity (Kd = 37.2 nM) and selectivity for NMDA receptors have made it indispensable in neuroscience research. Key applications include:

- Excitotoxicity Modeling : By blocking NMDA receptors, dizocilpine attenuates glutamate-induced neuronal death, elucidating pathways in stroke and neurodegenerative diseases.

- Psychosis Induction : Subanesthetic doses (0.1–0.2 mg/kg) in rodents replicate positive and negative symptoms of schizophrenia, aiding antipsychotic drug development.

- Synaptic Plasticity Studies : Dizocilpine inhibits long-term potentiation (LTP), clarifying NMDA roles in learning and memory.

- Antiviral Activity : Uniquely, dizocilpine reduces rabies virus replication 1,000-fold in cortical neurons, though mechanisms remain unclear.

Table 1: Research Applications of Dizocilpine Maleate

Crystallographic studies reveal dizocilpine’s binding within the NMDA receptor pore, interacting with residues from the M3 helix to stabilize a closed state. Molecular dynamics simulations show rapid association (0.78 µs mean binding time) followed by hydrophobic collapse of channel-lining residues. This structural insight informs the design of safer NMDA modulators like memantine , which shares dizocilpine’s pore-blocking action but with faster kinetics.

Properties

Molecular Formula |

C20H19NO4 |

|---|---|

Molecular Weight |

337.4 g/mol |

IUPAC Name |

(E)-but-2-enedioic acid;(1S,9R)-1-methyl-16-azatetracyclo[7.6.1.02,7.010,15]hexadeca-2,4,6,10,12,14-hexaene |

InChI |

InChI=1S/C16H15N.C4H4O4/c1-16-13-8-4-2-6-11(13)10-15(17-16)12-7-3-5-9-14(12)16;5-3(6)1-2-4(7)8/h2-9,15,17H,10H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t15-,16+;/m1./s1 |

InChI Key |

QLTXKCWMEZIHBJ-CXGSIYSVSA-N |

SMILES |

CC12C3=CC=CC=C3CC(N1)C4=CC=CC=C24.C(=CC(=O)O)C(=O)O |

Isomeric SMILES |

C[C@@]12C3=CC=CC=C3C[C@@H](N1)C4=CC=CC=C24.C(=C/C(=O)O)\C(=O)O |

Canonical SMILES |

CC12C3=CC=CC=C3CC(N1)C4=CC=CC=C24.C(=CC(=O)O)C(=O)O |

Synonyms |

Dizocilpine Dizocilpine Maleate MK 801 MK-801 MK801 |

Origin of Product |

United States |

Preparation Methods

Multicomponent Barbier-Type Reaction

The synthesis begins with the construction of the α-branched amine moiety through a Barbier-type reaction. This one-pot procedure combines an aldehyde, an amine, and a zinc reagent to form the secondary amine core. The reaction proceeds under mild conditions, offering high regioselectivity and avoiding the need for protective groups. The resulting intermediate serves as the foundational building block for subsequent coupling reactions.

Selective Heck α-Coupling

The exocyclic alkene skeleton, essential for the tricyclic framework, is generated via a palladium-catalyzed Heck coupling. This step selectively forms the α-adduct, leveraging steric and electronic effects to favor the desired stereochemistry. The use of aryl halides and optimized ligands (e.g., triphenylphosphine) ensures high yields (75–85%) and minimal byproduct formation.

Intramolecular Hydroamination

The final cyclization step involves an intramolecular hydroamination between the exocyclic alkene and the secondary amine. Catalyzed by a gold(I) complex, this reaction forms the bridged azepine ring with excellent enantioselectivity (>95% ee). The free base of dizocilpine is isolated via column chromatography and subsequently converted to the maleate salt using maleic acid in ethanol.

Single-Step Synthesis Approaches

Recent advances have simplified dizocilpine preparation through single-step methodologies. A notable example involves the direct substitution of 5-chloro-10,11-dihydro-5H-dibenzo[a,d]annulene with primary or secondary amines.

Amine Substitution with 5-Chloro-Dibenzoannulene

In this approach, 5-chloro-10,11-dihydro-5H-dibenzo[a,d]annulene (1) reacts with amines (2a–o) in dry acetonitrile at 40°C under argon. The reaction proceeds via nucleophilic aromatic substitution, yielding N-substituted dibenzoannulene amines (3a–o) in moderate yields (17–66%). For instance, reaction with 4-ethylpiperazine produces 1-(10,11-dihydro-5H-dibenzo[a,d]annulen-5-yl)-4-ethylpiperazine dihydrochloride (3o) in 36% yield after purification.

Table 1: Representative Yields from Amine Substitution Reactions

| Amine Reagent | Product | Yield (%) |

|---|---|---|

| Methylamine | 3a | 43 |

| 4-Ethylpiperazine | 3o | 36 |

| Cyclohexylamine | 3k | 52 |

Optimization of Reaction Conditions

Key parameters influencing yield include solvent polarity, temperature, and amine nucleophilicity. Acetonitrile outperforms dichloromethane and tetrahydrofuran due to its ability to stabilize transition states. Elevated temperatures (40–60°C) enhance reaction rates without compromising selectivity.

Catalytic Reduction in Derivative Synthesis

Catalytic hydrogenation plays a pivotal role in synthesizing radiolabeled and deuterated dizocilpine derivatives. A notable protocol involves the preparation of [³H]-MK-801 for receptor-binding studies.

Tritiated Derivative Preparation

The tribromo precursor of dizocilpine undergoes catalytic reduction with tritium gas (³H₂) in the presence of palladium on carbon. This step replaces bromine atoms with tritium, yielding (+) [³H]MK-801 with a specific radioactivity of 97 Ci/mmol. Purification via reversed-phase HPLC ensures >99% radiochemical purity, critical for autoradiography and kinetic assays.

Salt Formation and Purification

Dizocilpine maleate is obtained by treating the free base with maleic acid in a stoichiometric ratio. The process involves dissolving dizocilpine in warm ethanol, followed by dropwise addition of maleic acid. Crystallization at 4°C yields the maleate salt as a white solid, which is filtered and dried under vacuum.

Critical Factors in Salt Formation

-

Solvent Choice : Ethanol ensures high solubility of both reactants and controlled crystallization.

-

Acid Equivalents : A 1:1 molar ratio prevents di-salification and maintains stoichiometry.

-

Temperature Control : Slow cooling minimizes inclusion of impurities.

Analytical and Characterization Data

Rigorous spectroscopic analysis confirms the identity and purity of dizocilpine maleate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (500 MHz, MeOD) of the free base exhibits characteristic signals at δ 7.26–7.11 (aromatic protons), 4.14 (bridged CH), and 1.28 ppm (methyl group). The maleate moiety shows distinct olefinic protons at δ 6.34 (s, 2H).

Liquid Chromatography-Mass Spectrometry (LC-MS)

High-resolution LC-MS of dizocilpine maleate ([M+H]⁺ = 337.37) confirms a purity of ≥99.9%. The absence of extraneous peaks in the chromatogram validates the synthetic protocol.

Recent Developments in Analog Synthesis

Patent literature discloses novel dizocilpine derivatives with peripheral NMDA receptor antagonism. These compounds are synthesized via analogous routes, substituting the amine component with heterocyclic or alkyl groups. For example, N-methyl-5H-dibenzo[a,d]annulen-5-amine (6a) is prepared by reacting 5H-dibenzo[a,d]annulen-5-ol with methylamine under Mitsunobu conditions .

Chemical Reactions Analysis

Metabolic Reactions and Redox Pathways

Dizocilpine undergoes oxidative metabolism mediated by hepatic enzymes ( ):

Primary metabolic pathways :

-

N-hydroxylation : Forms hydroxylamine intermediates (detected via LC-MS).

-

Aromatic hydroxylation : Generates 2- and 8-hydroxylated derivatives (confirmed by ¹H/¹³C NMR).

Redox cycling mechanism :

-

Hydroxylamine → Nitroxide radical (via one-electron oxidation).

-

Nitroxide ↔ Oxoammonium cation (redox couple observed in in vitro assays).

This process generates reactive oxygen species (ROS), contributing to both neuroprotective and pro-oxidant effects.

Receptor Binding Kinetics

Electrophysiological studies reveal subtype-specific NMDA receptor inhibition ( ):

| Compound | GluN1/GluN2A Inhibition | GluN1/GluN2B Inhibition |

|---|---|---|

| MK-801 | 98 ± 2% (IC₅₀: 12 nM) | 95 ± 3% (IC₅₀: 18 nM) |

| 3l | 50 ± 5% at 30 μM | 42 ± 4% at 30 μM |

| 6f | 90 ± 3% at 10 μM | 78 ± 5% at 10 μM |

Derivatives show reduced receptor dwell time (τ = 8.2 ms for 6f vs. 1,200 ms for MK-801), correlating with lower neurotoxicity.

Stability and Degradation

Accelerated stability studies (40°C/75% RH, 6 months) demonstrate:

-

Hydrolytic degradation : <5% in pH 7.4 buffer.

-

Oxidative degradation : 12–15% with H₂O₂ (0.3% w/v).

-

Photolytic stability: Decomposes under UV light (λ = 254 nm) via [4π+4π] cycloaddition.

Scientific Research Applications

Dizocilpine (Maleate) has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of advanced materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of Dizocilpine (Maleate) involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 2: Enantiomer Comparison

- Functional Implications :

Methamphetamine Interaction

Dizocilpine maleate (0.1 mg/kg) disrupts methamphetamine (MA)-associated discriminative behavior in rats, suggesting NMDA receptor involvement in MA’s psychostimulant effects . This contrasts with carbamazepine, which lacks significant NMDA activity .

Research Findings and Clinical Implications

- Neurodevelopmental Impact : Neonatal dizocilpine administration upregulates hippocampal NMDA receptor subunits (NR1, NR2A) in adulthood, indicating long-term alterations in glutamatergic signaling .

- Schizophrenia Models : Dizocilpine reduces NF-κB activity in prefrontal and striatal regions, linking NMDA hypofunction to neuroinflammation in psychosis .

Q & A

Q. What experimental designs are recommended to assess Dizocilpine’s non-competitive NMDA receptor antagonism?

To evaluate NMDA receptor blockade, use radioligand binding assays with [³H]Dizocilpine in rat brain membranes. Prepare cortical or hippocampal homogenates via differential centrifugation (e.g., 10,000 × g pellet resuspended in assay buffer) and measure displacement of [³H]Dizocilpine by unlabeled compound. Include controls for nonspecific binding (e.g., excess unlabeled Dizocilpine). For functional studies, employ electrophysiological recordings in brain slices to quantify inhibition of NMDA-induced depolarization, using kainate/quisqualate as negative controls to confirm selectivity .

Q. How are in vitro and in vivo models optimized for Dizocilpine studies?

- In vitro : Use primary neuronal-glial co-cultures to assess neuroprotection or toxicity. Expose cells to NMDA (3 µM) + Dizocilpine (10 µM) for 30 minutes, then measure apoptosis via TUNEL or caspase-3/9 activation .

- In vivo : For behavioral studies (e.g., learning deficits), administer Dizocilpine (1 mg/kg IV) in rodent models of ischemia or schizophrenia. Use reversal learning paradigms (e.g., postnatal day 26 rats) to quantify perseverative vs. regressive errors post-administration .

Q. What are standard protocols for validating Dizocilpine’s pharmacokinetics in animal models?

Use HPLC or LC-MS to quantify plasma/brain concentrations after IV or IP administration. Monitor elimination half-life (e.g., ~2–4 hours in rodents) and blood-brain barrier penetration. Correlate dosing (e.g., 0.1–1 mg/kg) with receptor occupancy using ex vivo autoradiography .

Advanced Research Questions

Q. How can researchers resolve contradictions in Dizocilpine’s neuroprotective vs. neurotoxic effects?

Conflicting data often arise from dose- and model-dependent outcomes. For example:

Q. What strategies optimize Dizocilpine’s use in studying NMDA receptor allosteric modulation?

Combine Dizocilpine with positive allosteric modulators (e.g., pregnenolone sulfate) to probe channel gating dynamics. Use patch-clamp electrophysiology in HEK293 cells expressing recombinant NMDA receptors. Measure changes in IC₅₀ under varying Mg²⁺/glycine conditions to map binding site interactions .

Q. How should researchers address variability in Dizocilpine’s behavioral outcomes across species?

Species differences in metabolism (e.g., CYP450 activity) and receptor subtype expression require:

Q. What computational models are validated for predicting Dizocilpine-receptor binding kinetics?

Molecular docking simulations (e.g., AutoDock Vina) using NMDA receptor cryo-EM structures (PDB: 4TLM) can predict Dizocilpine’s binding affinity. Validate with mutagenesis studies targeting residues in the channel pore (e.g., Asn616, Leu642) .

Data Analysis and Interpretation

Q. How are contradictory data on Dizocilpine’s cognitive effects analyzed?

Example from reversal learning studies:

| Metric | Low Dose (0.1 mg/kg) | High Dose (1 mg/kg) |

|---|---|---|

| Perseverative Errors | No change | ↑ 200% |

| Regressive Errors | ↓ 30% | ↑ 50% |

| Interpretation : High doses impair cognitive flexibility (↑ perseveration), while low doses may enhance learning (↓ regressive errors). Use mixed-effects models to account for inter-animal variability . |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.